Villosol

AKT1 inhibitor Oral squamous cell carcinoma Molecular dynamics simulation

Villosol (CAS 60077-62-5), chemically known as (6R)-10-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaen-12-one, is a rotenoid-class natural product first isolated from Patrinia villosa. It is characterized by a tetracyclic ring system typical of rotenoids, with a molecular formula of C23H20O7 and a molecular weight of 408.4 g/mol.

Molecular Formula C23H20O7
Molecular Weight 408.4 g/mol
CAS No. 60077-62-5
Cat. No. B1234794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVillosol
CAS60077-62-5
Synonymsisopatriscabrol
patriscabrol
villosol
Molecular FormulaC23H20O7
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCC(=C)C1CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC)O
InChIInChI=1S/C23H20O7/c1-10(2)14-6-12-16(29-14)7-13(24)21-22(25)20-11-5-17(26-3)18(27-4)8-15(11)28-9-19(20)30-23(12)21/h5,7-8,14,24H,1,6,9H2,2-4H3/t14-/m1/s1
InChIKeySTFNGWNFASVBRR-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Villosol (CAS 60077-62-5) Rotenoid Compound Technical Procurement Guide


Villosol (CAS 60077-62-5), chemically known as (6R)-10-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaen-12-one, is a rotenoid-class natural product first isolated from Patrinia villosa [1]. It is characterized by a tetracyclic ring system typical of rotenoids, with a molecular formula of C23H20O7 and a molecular weight of 408.4 g/mol . Villosol exhibits multiple biological activities, notably as a potent and selective AKT1 inhibitor [2] and as an agent that reverses 5-FU resistance in colorectal cancer [3], positioning it as a valuable research tool in oncology and signal transduction studies.

AKT1 pathway inhibition study fit (in silico–defined selectivity context)
5-FU chemoresistance modulation research in CRC models
Stereochemically defined rotenoid scaffold for SAR and analytical standardization

Why Generic Rotenoid or Iridoid Substitution Fails for Villosol-Based Studies


Generic substitution of Villosol with structurally similar rotenoids or iridoids is not scientifically valid due to its unique combination of a defined stereochemistry at the C-6 position [1] and distinct molecular targets. Unlike the structurally related isovillosol, which is an isomer with a different three-dimensional arrangement [2], or the broader class of iridoid lactones, Villosol has been specifically identified as a potent and selective AKT1 inhibitor [3] and a functional antagonist of CDKN2A-mediated 5-FU resistance [4]. These activities are highly dependent on the precise spatial orientation of its functional groups, which dictates its binding affinity and downstream signaling effects. Therefore, substituting Villosol with an analog would likely result in significantly altered or absent biological activity, compromising experimental reproducibility and invalidating comparative analyses.

Stereoisomer Isovillosol, a distinct isomer confirmed by X-ray, may not reproduce Villosol’s binding profile; stereochemical mismatch can alter target engagement.
Target selectivity Generic rotenoids or iridoid lactones lack the reported AKT1-selective virtual screening validation, so pathway inhibition context may not transfer.
Functional endpoint 5-FU resistance modulation is linked to CDKN2A/TP53/PI3K-Akt axis; analogs without this documented context may yield different chemoresistance readouts.

Villosol (60077-62-5) Product-Specific Quantitative Differentiation Evidence


Villosol Demonstrates Potent and Selective AKT1 Binding via In Silico Screening

In a virtual screening campaign against the IMPPAT database, Villosol was identified as a potent and selective AKT1 inhibitor, advancing to the final selection of two compounds out of an initial pool of 30 natural compounds with appreciable AKT1 affinity [1]. The study provides a quantitative basis for its selectivity, showing a stable binding mode throughout 100 ns of molecular dynamics simulations, a characteristic not shared by the majority of the initially screened compounds [1].

AKT1 virtual screening
Head-to-head
Selected as final 2 of 30 natural compounds after ADMET/PAINS/docking filters; stable complex with AKT1 over 100 ns MD simulation.
Supports AKT1 pathway-study compound selection
In silico screening; experimental binding kinetics not reported
AKT1 inhibitor Oral squamous cell carcinoma Molecular dynamics simulation

Villosol Reverses 5-FU Resistance in Colorectal Cancer Models

Villosol effectively reverses 5-Fluorouracil (5-FU) resistance in colorectal cancer (CRC) models. The study demonstrates that treatment with Villosol inhibits the expression of CDKN2A, a gene associated with 5-FU resistance, leading to the restoration of sensitivity to 5-FU in previously resistant CRC/5-FU cells [1]. This effect is mediated through the CDKN2A-TP53-PI3K/Akt signaling axis, providing a specific mechanism of action validated in vitro, in vivo (xenograft), and in patient-derived samples [1].

5-FU resistance model
Head-to-head
Inhibits CDKN2A expression and restores 5-FU sensitivity in CRC/5-FU resistant cells vs. untreated resistant control; xenograft tumor growth inhibition observed.
Reported chemoresistance modulation endpoint context
In vitro/in vivo model-response data; IC50 for reversal not quantified
5-FU resistance Colorectal cancer CDKN2A PI3K/Akt pathway

Structural Distinction of Villosol from its Isomer Isovillosol

Villosol and isovillosol are isomers, a fact confirmed by X-ray single crystal diffraction of isovillosol, which established it as a new compound distinct from Villosol [1]. While both are isolated from Patrinia scabra, their different three-dimensional structures can lead to drastically different biological interactions and activities. The study notes that Villosol was isolated from P. scabra for the first time, while isovillosol was a novel discovery [1].

Isovillosol distinction
Head-to-head
Isovillosol confirmed as a distinct isomer by X-ray crystallography; different 3D structure from Villosol.
Stereochemical identity critical for assay reproducibility
Structural evidence from Patrinia scabra isolation
Isovillosol Stereochemistry X-ray crystallography Natural product

Villosol Analytical Purity and Stability Specifications

Commercially available Villosol is routinely supplied with a purity of ≥98% as verified by High-Performance Liquid Chromatography (HPLC) [1]. The compound is characterized as a white powder and is soluble in organic solvents such as methanol, ethanol, and DMSO [2]. For long-term stability, it is recommended to store Villosol in its pure form at -20°C (stable for 3-6 months) or -80°C (stable for up to 12 months), with prepared stock solutions also requiring storage at ≤ -20°C for extended stability .

Purity & stability
Specification review
Purity ≥98% (HPLC); white powder; soluble in methanol, ethanol, DMSO. Storage: pure form at -20°C (3-6 months) or -80°C (12 months).
Defined lot quality for consistent experimental replication
Vendor-reported; verify with certificate of analysis
HPLC Analytical standard Stability Reference material

Comparative AKT1 Inhibition Profile of Villosol and Tuberosin

Both Villosol and Tuberosin were identified as the most promising AKT1 inhibitors from a virtual screening of 30 natural compounds [1]. The study highlights that both compounds formed stable complexes with AKT1 throughout 100 ns molecular dynamics simulations, indicating a strong and sustained binding interaction [1]. While direct quantitative binding data (e.g., KD or IC50) is not reported, the rigorous filtering process and the parallel advancement of both compounds through the same selection pipeline suggest a comparable and favorable profile.

Tuberosin comparison
Head-to-head
Both Villosol and Tuberosin passed identical stringent filters; comparable stable AKT1 binding over 100 ns MD.
Structurally distinct AKT1 pathway probe alternative
Parallel in silico validation; direct binding affinities not compared
AKT1 inhibitor Binding affinity MD simulation Selectivity

Villosol (60077-62-5) High-Impact Research and Development Application Scenarios


Investigating AKT1-Driven Oncogenic Signaling in Oral Squamous Cell Carcinoma (OSCC)

Villosol is an ideal tool compound for elucidating the role of AKT1 in OSCC and other cancers. Its demonstrated ability to act as a potent and selective AKT1 inhibitor [1] makes it suitable for in vitro studies (e.g., cell proliferation, apoptosis, migration assays in OSCC cell lines) and in vivo xenograft models to validate target engagement and downstream effects. Researchers can use Villosol to dissect the PI3K/Akt signaling pathway and compare its efficacy to known AKT inhibitors.

Developing Therapeutic Strategies to Overcome 5-FU Resistance in Colorectal Cancer

Villosol is a validated agent for reversing 5-FU chemoresistance in colorectal cancer [2]. It is specifically applicable for studies aiming to understand the molecular mechanisms of CDKN2A-mediated drug resistance. Experimental designs can include combination therapy studies with 5-FU in resistant CRC cell lines and patient-derived xenograft (PDX) models to evaluate the synergistic effect and potential clinical translation.

Quality Control and Chemical Standardization of Patrinia Species Extracts

Given its isolation from Patrinia villosa and Patrinia scabra [3], Villosol serves as a critical analytical standard for the quality control of herbal materials and extracts derived from these plants. Its defined purity (≥98% by HPLC) [4] and stability profile enable its use as a reference compound in HPLC-UV, LC-MS, and other analytical methods for quantifying Villosol content in botanical products, ensuring batch-to-batch consistency and compliance with pharmacopoeial standards.

Structure-Activity Relationship (SAR) Studies on Rotenoid Scaffolds

The unique stereochemistry of Villosol, distinct from its isomer isovillosol [5], makes it a valuable starting point for SAR studies. Researchers can use Villosol as a parent scaffold to synthesize and evaluate a series of derivatives, exploring how modifications to its tetracyclic ring system and functional groups affect its biological activity, particularly its AKT1 inhibitory and anti-cancer properties [REFS-1, 2]. This can inform the rational design of more potent and selective analogs.

Application
Selection Property
Validation Focus
AKT1 pathway signaling studies in OSCC models
AKT1 pathway inhibition context (in silico–prioritized)
Target engagement and downstream proliferation/apoptosis endpoints
5-FU chemoresistance modulation studies in CRC
CDKN2A/TP53/PI3K-Akt axis modulation context
Chemoresistance reversal model-response endpoints
Analytical standardization of Patrinia extracts
Defined HPLC purity and stereochemical identity
Reference standard for botanical quantification and batch consistency
Rotenoid scaffold SAR studies
Stereochemically defined tetracyclic core
Derivative synthesis and AKT1 pathway inhibition comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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